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Compound of Interest

Compound Name: 2-Methoxy-5-methylbenzaldehyde

Cat. No.: B1297009 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Methoxy-5-
methylbenzaldehyde (C₉H₁₀O₂), a key aromatic aldehyde derivative. This document details its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, offering valuable insights for compound identification, structural elucidation, and

quality control in research and development settings.

Quantitative Spectral Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS

analyses of 2-Methoxy-5-methylbenzaldehyde and its closely related structural analogs.

Table 1: ¹H NMR Spectral Data
Note: Experimentally verified data for 2-Methoxy-5-methylbenzaldehyde was not available in

the searched literature. The following table presents data for the closely related compounds 2-

methoxybenzaldehyde and 2-methylbenzaldehyde to provide an estimation of expected

chemical shifts.
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Compound Solvent
Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Assignment

2-

Methoxybenz

aldehyde

CDCl₃ 10.45 s - CHO

7.80 d 8.0 Ar-H

7.55 t 8.0 Ar-H

7.00 m - Ar-H

3.90 s - OCH₃

2-

Methylbenzal

dehyde[1]

DMSO-d₆ 10.26 s - CHO

7.79 d 7.5 Ar-H

7.47 t 7.5 Ar-H

7.34 d 7.5 Ar-H

2.61 s - CH₃

Table 2: ¹³C NMR Spectral Data
Note: Experimentally verified data for 2-Methoxy-5-methylbenzaldehyde was not available in

the searched literature. The following table presents data for the closely related compounds 2-

methoxybenzaldehyde and 2-methylbenzaldehyde to provide an estimation of expected

chemical shifts.
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Compound Solvent
Chemical Shift (δ)
ppm

Assignment

2-

Methoxybenzaldehyde

[1]

DMSO-d₆ 189.0 C=O

161.5 C-OCH₃

136.4 Ar-C

127.7 Ar-CH

124.1 Ar-C

120.5 Ar-CH

112.6 Ar-CH

55.8 OCH₃

2-

Methylbenzaldehyde[1

]

DMSO-d₆ 193.3 C=O

140.1 C-CH₃

133.9 Ar-C

133.8 Ar-CH

131.7 Ar-CH

131.3 Ar-CH

126.4 Ar-CH

19.0 CH₃

Table 3: FT-IR Spectral Data
Note: A detailed peak list for 2-Methoxy-5-methylbenzaldehyde was not available. The

following table lists characteristic absorption bands expected for its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3050 Medium Aromatic C-H Stretch

~ 2950 Medium Aliphatic C-H Stretch (CH₃)

~ 2850, 2750 Medium Aldehyde C-H Stretch

~ 1700 Strong C=O Stretch (Aldehyde)

~ 1600, 1480 Medium-Strong Aromatic C=C Stretch

~ 1250 Strong Aryl-O-C Asymmetric Stretch

~ 1020 Medium Aryl-O-C Symmetric Stretch

Table 4: Mass Spectrometry (EI-MS) Data
The mass spectrum of 2-Methoxy-5-methylbenzaldehyde is characterized by a molecular ion

and several key fragments.

m/z Relative Intensity Proposed Fragment

150 High [M]⁺ (Molecular Ion)[2]

149 High [M-H]⁺[2]

121 Moderate [M-CHO]⁺

91 High
[M-CHO-OCH₃]⁺ or Tropylium

ion [C₇H₇]⁺[2]

Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for a solid organic

compound such as 2-Methoxy-5-methylbenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 ¹H and ¹³C NMR Spectroscopy

Sample Preparation:
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Weigh approximately 5-10 mg of 2-Methoxy-5-methylbenzaldehyde for ¹H NMR, or 20-

50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette with a cotton or glass

wool plug to filter out any particulate matter.

Securely cap the NMR tube.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typically, 8

to 16 scans are sufficient.

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A greater

number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of

¹³C.

Set appropriate acquisition parameters, including spectral width, acquisition time, and

relaxation delay.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase the resulting spectrum to obtain a pure absorption lineshape.

Perform baseline correction to ensure a flat baseline.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy
2.2.1 KBr Pellet Method

Sample Preparation:

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any

moisture.

In an agate mortar, grind 1-2 mg of 2-Methoxy-5-methylbenzaldehyde with

approximately 100-200 mg of the dried KBr.

Continue grinding until a fine, homogeneous powder is obtained.

Pellet Formation:

Transfer a portion of the powder mixture into a pellet die.

Place the die into a hydraulic press.

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or

translucent pellet.

Data Acquisition:

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR

spectrometer.

Acquire a background spectrum of the empty sample compartment.
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Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
2.3.1 Electron Ionization (EI) Mass Spectrometry

Sample Introduction:

Introduce a small amount of the 2-Methoxy-5-methylbenzaldehyde sample into the mass

spectrometer. For volatile solids, this can be done using a direct insertion probe or via a

gas chromatograph (GC-MS).

If using a direct insertion probe, the sample is placed in a capillary tube at the end of the

probe, which is then inserted into the ion source. The probe is heated to volatilize the

sample.

Ionization and Mass Analysis:

In the ion source, the gaseous sample molecules are bombarded with a beam of high-

energy electrons (typically 70 eV).

This causes the molecules to ionize and fragment.

The resulting positively charged ions (molecular ion and fragment ions) are accelerated

into the mass analyzer (e.g., a quadrupole).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Data Processing:

The separated ions are detected, and their abundance is recorded.

A mass spectrum is generated, plotting the relative intensity of the ions as a function of

their m/z ratio.
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Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Methoxy-5-methylbenzaldehyde.

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Conclusion

Pure Compound
(2-Methoxy-5-methylbenzaldehyde)

NMR Spectroscopy
(¹H & ¹³C) FT-IR Spectroscopy Mass Spectrometry

(EI-MS)

NMR Spectra
(Chemical Shifts, Coupling Constants)

IR Spectrum
(Functional Group Analysis)

Mass Spectrum
(Molecular Weight, Fragmentation)

Structural Elucidation
& Compound Confirmation

Click to download full resolution via product page

Workflow for Spectroscopic Analysis of an Organic Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylbenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297009#2-methoxy-5-methylbenzaldehyde-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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